molecular formula C20H22ClFN4O2 B2704506 4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine CAS No. 2415491-49-3

4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B2704506
CAS No.: 2415491-49-3
M. Wt: 404.87
InChI Key: OESVOIPGCYTURL-UHFFFAOYSA-N
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Description

4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, a pyrimidine ring, and a methanone group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The final step usually involves the coupling of the intermediates under controlled temperature and pH conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in pharmacology.

Medicine: In medicine, 4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain neurological disorders.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    [3-Chloro-4-fluorophenyl]piperazine: Shares the piperazine ring but lacks the pyrimidine and methanone groups.

    [6-(Oxan-4-yl)pyrimidin-4-yl]methanone: Contains the pyrimidine and methanone groups but lacks the piperazine ring.

Uniqueness: What sets 4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from drug discovery to material science.

Properties

IUPAC Name

[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN4O2/c21-16-11-15(1-2-17(16)22)25-5-7-26(8-6-25)20(27)19-12-18(23-13-24-19)14-3-9-28-10-4-14/h1-2,11-14H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESVOIPGCYTURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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